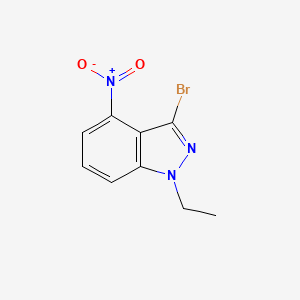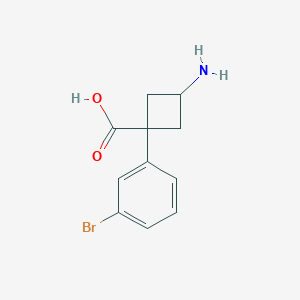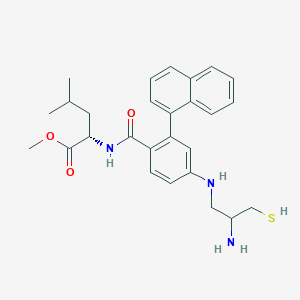![molecular formula C6H9N3OS B13064957 4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13064957.png)
4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with an azetidine moiety
Méthodes De Préparation
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method includes the nucleophilic substitution reaction where azetidine-3-ol reacts with a thiadiazole derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkyl groups are introduced.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to drive the reactions to completion .
Applications De Recherche Scientifique
4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole can be compared with other similar compounds such as:
Imidazole derivatives: Known for their broad range of biological activities.
Oxadiazole derivatives: Used in medicinal chemistry for their antimicrobial and anticancer properties.
Pyrazole derivatives: Studied for their anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structural features and the combination of the azetidine and thiadiazole rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H9N3OS |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxymethyl)thiadiazole |
InChI |
InChI=1S/C6H9N3OS/c1-6(2-7-1)10-3-5-4-11-9-8-5/h4,6-7H,1-3H2 |
Clé InChI |
CDZRMPRSQFMKLW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCC2=CSN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trans-Tert-Butylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B13064876.png)
![Pyrazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B13064882.png)


![5-Bromooxazolo[4,5-b]pyridin-2-amine](/img/structure/B13064894.png)
![3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
![4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13064907.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13064915.png)






